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Introduction
Fluorine dioxide (FO₂), a radical species of significant interest in atmospheric and combustion

chemistry, plays a crucial role in various chemical processes. A thorough understanding of its

thermochemical properties is paramount for accurate modeling of these complex systems. This

technical guide provides a comprehensive overview of the available thermochemical data for

the fluorine dioxide radical, including its standard enthalpy of formation, standard molar

entropy, and heat capacity. Furthermore, it details the experimental and computational

methodologies employed to determine these critical parameters.

Thermochemical Data of Fluorine Dioxide (FO₂)
The following tables summarize the recommended thermochemical data for gaseous fluorine
dioxide (referred to as FOO(g) in some databases) from the NIST-JANAF Thermochemical

Tables. These values are essential for calculating reaction energies, equilibrium constants, and

predicting the spontaneity of chemical processes involving the FO₂ radical.

Table 1: Standard Enthalpy of Formation (ΔfH°), Gibbs Free Energy of Formation (ΔfG°), and

Logarithm of the Equilibrium Constant of Formation (log Kf)
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Temperature (K) ΔfH° (kJ/mol) ΔfG° (kJ/mol) log Kf

0 22.6 22.6 0

100 23.4 29.3 -15.309

200 24.1 38.0 -9.927

298.15 24.5 47.1 -8.252

300 24.5 47.3 -8.235

400 24.8 56.8 -7.420

500 24.9 66.4 -6.938

Table 2: Standard Molar Entropy (S°) and Heat Capacity (Cp°)

Temperature (K) S° (J/mol·K) Cp° (J/mol·K)

100 219.3 33.3

200 247.9 38.6

298.15 266.3 42.9

300 266.6 43.0

400 280.9 46.5

500 292.4 49.0

Experimental and Computational Methodologies
The determination of the thermochemical properties of transient species like the fluorine
dioxide radical relies on a combination of advanced experimental techniques and high-level

computational chemistry methods.

Experimental Protocol: Microwave Spectroscopy
The primary experimental data underpinning the thermochemical tables for FO₂ comes from

microwave spectroscopy studies. A seminal work in this area was conducted by Bogey et al.
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(1989), who observed the rotational spectrum of the FO₂ radical.[1]

Experimental Setup:

The FO₂ radical was produced in a free-space absorption cell by reacting fluorine atoms with

molecular oxygen. The fluorine atoms were generated by a microwave discharge in a suitable

precursor gas, such as F₂ or CF₄, diluted in an inert gas like argon. The reaction mixture then

flowed through the absorption cell, where it was irradiated with microwave radiation.

Detection and Analysis:

The absorption of microwaves by the FO₂ radicals was detected using a sensitive

spectrometer. By precisely measuring the frequencies of the rotational transitions, researchers

can determine the rotational constants of the molecule. These constants are directly related to

the molecule's moments of inertia and, consequently, its geometry (bond lengths and angles).

The workflow for determining thermochemical properties from spectroscopic data can be

visualized as follows:

Experimental Determination

Theoretical Calculation Final Data

Microwave Spectroscopy Rotational Constants

Partition Function CalculationVibrational Frequencies
(from theory or other experiments)

Thermochemical Functions
(Enthalpy, Entropy, Heat Capacity)

Thermochemical Tables
(e.g., NIST-JANAF)
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Caption: Workflow for deriving thermochemical data from spectroscopic measurements.

Computational Protocol: Ab Initio Calculations
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In addition to experimental work, ab initio quantum chemical calculations are instrumental in

determining the thermochemical properties of radicals. These "first-principles" methods solve

the electronic Schrödinger equation to predict molecular properties.

Methodology:

High-level theoretical methods, such as Coupled Cluster (CC) theory or multi-reference

methods, are employed to accurately calculate the electronic energy of the FO₂ radical. To

obtain reliable thermochemical data, the following steps are typically performed:

Geometry Optimization: The molecular geometry (bond lengths and angles) is optimized to

find the lowest energy structure.

Vibrational Frequency Calculation: The harmonic vibrational frequencies are calculated at

the optimized geometry. These are crucial for determining the zero-point vibrational energy

(ZPVE) and the vibrational partition function.

Electronic Energy Calculation: A high-accuracy single-point energy calculation is performed

at the optimized geometry using a large basis set.

Thermochemical Analysis: The calculated molecular properties (rotational constants,

vibrational frequencies) are used in statistical mechanics formulas to derive the

thermochemical functions (enthalpy, entropy, and heat capacity) at various temperatures.

The logical flow of a typical ab initio thermochemical calculation is depicted below:

Input

Computational Steps

Output

Molecular Formula (FO₂) Geometry Optimization

Vibrational Frequency
Calculation

High-Level Energy
Calculation

Thermochemical Data
(ΔfH°, S°, Cp°)
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Caption: Logical workflow for ab initio thermochemical calculations.

Conclusion
The thermochemical data for the fluorine dioxide radical presented in this guide are based on

a robust combination of experimental spectroscopic measurements and theoretical

calculations. The provided tables offer a reliable foundation for researchers and scientists in

various fields, enabling more accurate modeling and a deeper understanding of chemical

systems where FO₂ is a key intermediate. The detailed methodologies outlined herein provide

insight into the rigorous processes required to obtain these fundamental chemical data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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